molecular formula C19H26N4O B5708542 2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole

2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole

Cat. No. B5708542
M. Wt: 326.4 g/mol
InChI Key: VUIQWCYHRUIFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole, also known as ABZOA, is a benzimidazole derivative that has been widely studied for its potential applications in scientific research. ABZOA is a complex compound that has a unique structure and properties that make it an ideal candidate for various research studies.

Scientific Research Applications

2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for imaging cellular structures. 2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole has been shown to selectively bind to microtubules, which are essential components of the cytoskeleton, and emit a strong fluorescence signal, making it an ideal tool for studying cell division and other cellular processes.
Another area of research where 2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole has shown promise is in the development of new drugs for the treatment of cancer. 2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole has been shown to inhibit the growth of cancer cells by disrupting microtubule dynamics, which are essential for cell division. This makes 2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole a potential candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of 2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole is based on its ability to bind to microtubules and disrupt their dynamics. Microtubules are essential structures that are involved in many cellular processes, including cell division, intracellular transport, and cell shape maintenance. 2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole binds to the β-tubulin subunit of microtubules and interferes with their polymerization and depolymerization, leading to the disruption of microtubule dynamics.
Biochemical and Physiological Effects
2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole has several biochemical and physiological effects that have been studied in vitro and in vivo. In vitro studies have shown that 2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that 2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole has antitumor activity in animal models of cancer.

Advantages and Limitations for Lab Experiments

2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole has several advantages for lab experiments, including its high selectivity for microtubules, its ability to emit a strong fluorescence signal, and its potential as a new drug candidate for the treatment of cancer. However, 2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole also has some limitations, including its complex synthesis method, its potential toxicity, and its limited solubility in water.

Future Directions

There are several future directions for research on 2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole. One area of research is the development of new fluorescent probes based on 2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole for imaging other cellular structures. Another area of research is the optimization of the synthesis method of 2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole to make it more efficient and cost-effective. Finally, the development of new 2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole derivatives with improved properties, such as increased solubility and reduced toxicity, is also an important area of research.
In conclusion, 2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole is a complex compound that has shown promise in various scientific research applications, including as a fluorescent probe for imaging cellular structures and as a potential new drug candidate for the treatment of cancer. Further research is needed to fully understand the mechanism of action of 2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole and to optimize its properties for various applications.

Synthesis Methods

The synthesis of 2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole involves several steps, including the reaction of 1-azocan-1-ylacetyl chloride with 3-amino-1H-benzimidazole, followed by the reaction of the resulting intermediate with 3-chloro-2-(chloromethyl)propene in the presence of a base. The final product is obtained after purification and isolation by column chromatography.

properties

IUPAC Name

2-(azocan-1-yl)-1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c24-18(14-22-10-6-2-1-3-7-11-22)23-12-15(13-23)19-20-16-8-4-5-9-17(16)21-19/h4-5,8-9,15H,1-3,6-7,10-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIQWCYHRUIFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC(=O)N2CC(C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole

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